![molecular formula C22H26Cl2N4O3S B8022463 (10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid CAS No. 866141-46-0](/img/structure/B8022463.png)
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid
Overview
Description
NBI 35965 mesylate is a selective corticotropin-releasing factor receptor 1 antagonist. This compound is known for its high affinity and selectivity towards corticotropin-releasing factor receptor 1, making it a valuable tool in the study of stress-related disorders and neuroendocrine functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBI 35965 mesylate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The synthesis begins with the construction of the tetraazaacenaphthylene core.
Functional Group Introduction:
Mesylate Formation: The final step involves the conversion of the compound to its mesylate salt form using methanesulfonic acid.
Industrial Production Methods
Industrial production of NBI 35965 mesylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
NBI 35965 mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various derivatives of NBI 35965 mesylate, each with potentially different biological activities and properties .
Scientific Research Applications
NBI 35965 mesylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of corticotropin-releasing factor receptor antagonists.
Biology: Helps in understanding the role of corticotropin-releasing factor receptor 1 in stress response and neuroendocrine regulation.
Medicine: Investigated for its potential therapeutic effects in treating stress-related disorders, anxiety, and depression.
Industry: Utilized in the development of new pharmaceuticals targeting corticotropin-releasing factor receptor 1
Mechanism of Action
NBI 35965 mesylate exerts its effects by selectively binding to corticotropin-releasing factor receptor 1. This binding inhibits the receptor’s activity, reducing the production of adrenocorticotropic hormone and subsequent cortisol release. The compound’s action on corticotropin-releasing factor receptor 1 also leads to anxiolytic effects in animal models, highlighting its potential in treating stress-related disorders .
Comparison with Similar Compounds
Similar Compounds
Antalarmin: Another corticotropin-releasing factor receptor 1 antagonist with similar applications but different chemical structure.
CP-154,526: A selective corticotropin-releasing factor receptor 1 antagonist known for its anxiolytic effects.
R121919: A corticotropin-releasing factor receptor 1 antagonist with potential therapeutic applications in stress-related disorders
Uniqueness
NBI 35965 mesylate stands out due to its high selectivity and potency towards corticotropin-releasing factor receptor 1. Its unique chemical structure allows for specific interactions with the receptor, making it a valuable tool in both research and potential therapeutic applications .
Biological Activity
The compound (10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene; methanesulfonic acid is a complex nitrogen-containing heterocycle with potential biological activities. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C19H22Cl2N4S
- Molecular Weight : 397.37 g/mol
This compound features a tetrazatricyclo structure which is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar tetrazole derivatives. The compound exhibits selective inhibition against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and disruption of the microtubule network, leading to cell cycle arrest at the G2/M phase .
Antioxidant Activity
The compound has demonstrated antioxidant properties comparable to Trolox in various assays. The oxygen radical absorbance capacity (ORAC) values suggest that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has shown promising results in inhibiting carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors.
- IC50 Value : 24 nM indicating strong inhibitory potential.
- Effects on Cell Migration : It reduces epithelial-to-mesenchymal transitions, thus potentially limiting metastasis in cancer cells .
Research Findings and Case Studies
Apoptosis Induction
The compound triggers apoptosis through mitochondrial pathways by promoting the release of cytochrome c and activation of caspases. This was evidenced by increased levels of cleaved PARP in treated cells.
Antioxidant Mechanism
The antioxidant activity is attributed to the presence of electron-donating groups that stabilize free radicals. This mechanism is vital for cellular protection against oxidative damage.
Properties
IUPAC Name |
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4.CH4O3S/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;1-5(2,3)4/h6-9,13,15H,3-5,10-11H2,1-2H3;1H3,(H,2,3,4)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARENHXRYYRAMQA-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603151-83-3 | |
Record name | NBI-35965 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603151833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NBI-35965 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY3M6M5BK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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